l-Alanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-d-phenylalanyl]-
Description
The compound l-Alanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-d-phenylalanyl]- is a peptide derivative featuring a tert-butoxycarbonyl (Boc)-protected D-phenylalanyl residue linked to L-alanine. The Boc group [(1,1-dimethylethoxy)carbonyl] serves as a protective moiety for the amine group during peptide synthesis, preventing undesired side reactions . This compound is structurally characterized by:
- L-Alanine backbone: A non-polar, small amino acid contributing to flexibility in peptide chains.
- D-Phenylalanyl residue: A D-configured aromatic side chain, influencing stereochemical interactions and enzymatic stability.
- Boc protection: Enhances solubility in organic solvents and stability during synthetic steps .
Its primary applications include use as an intermediate in solid-phase peptide synthesis (SPPS) and in the development of chiral polymers for enantioselective recognition .
Properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-11(15(21)22)18-14(20)13(10-12-8-6-5-7-9-12)19-16(23)24-17(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,18,20)(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHNMIZCPRNASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyloxycarbonylphenylalanylalanine typically involves the protection of the amino group of phenylalanine with a t-butyloxycarbonyl (Boc) group. This is achieved by reacting phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of t-Butyloxycarbonylphenylalanylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: t-Butyloxycarbonylphenylalanylalanine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.
Major Products Formed:
Deprotection: Phenylalanylalanine.
Coupling: Peptides with extended amino acid chains.
Scientific Research Applications
t-Butyloxycarbonylphenylalanylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The primary mechanism of action of t-Butyloxycarbonylphenylalanylalanine involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide bond formation. The Boc group can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to build the desired peptide chain.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous Boc-protected amino acid derivatives:
<sup>‡</sup>Calculated based on similar compounds (e.g., ).
Key Comparative Insights:
Amino Acid Backbone: Substituting alanine with phenylalanine (e.g., CAS 112121-76-3) increases aromaticity and molecular weight, impacting solubility and aggregation propensity . Valine (CAS 89671-29-4) introduces steric bulk, reducing enzymatic degradation rates compared to alanine .
Functional Modifications :
- Azide groups (CAS 71939-15-6) enable bioorthogonal reactions, unlike the target compound .
- Methyl esterification (CAS 72086-86-3) enhances membrane permeability, critical for prodrug design .
Stereochemistry :
- The D-configuration in the target compound’s phenylalanyl residue improves resistance to proteolytic cleavage compared to L-configured analogs .
Protective Groups :
- All compounds utilize Boc protection, but additional modifications (e.g., azides, esters) dictate their roles in specialized applications (e.g., bioconjugation vs. SPPS) .
Research Findings and Practical Considerations
- Synthesis: Boc-protected amino acids are typically synthesized via reaction with di-tert-butyl dicarbonate under basic conditions . For example, details the use of Hünig’s base for Boc protection of phenylalanine.
- Stability : Boc groups are acid-labile, requiring careful handling during deprotection (e.g., trifluoroacetic acid) . Storage at -20°C or -80°C is recommended for long-term stability .
Biological Activity
L-Alanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-d-phenylalanyl]- is a complex amino acid derivative notable for its potential biological activity. This compound combines L-alanine and D-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group that is commonly utilized in peptide synthesis. The unique structure of this compound suggests various applications in biochemical research and therapeutic development.
Chemical Structure and Properties
The molecular formula of L-Alanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-d-phenylalanyl]- is , with a molecular weight of 366.41 g/mol. The presence of the dimethylethoxy carbonyl group enhances the stability and solubility of the compound, making it suitable for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₆ |
| Molecular Weight | 366.41 g/mol |
| CAS Number | 105261-94-7 |
| Solubility | Soluble in organic solvents |
Biological Significance
L-Alanine is an essential amino acid involved in protein synthesis and metabolism, while D-phenylalanine has been studied for its potential analgesic properties and ability to inhibit enkephalinase, an enzyme that degrades endorphins. The combination of these two amino acids may enhance the biological activity of this compound, potentially leading to applications in pain management and other therapeutic areas.
Research indicates that compounds containing D-phenylalanine may interact with opioid receptors, enhancing their analgesic effects. The mechanism involves the inhibition of enkephalinase, which results in increased levels of endogenous opioids, thus providing pain relief. Additionally, the compound's ability to form peptide bonds with other amino acids allows for the creation of dipeptides or longer peptides through standard coupling reactions.
Synthesis Pathway
The synthesis of L-Alanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-d-phenylalanyl]- typically involves several key steps:
- Protection of Amino Groups : The amino groups are protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during synthesis.
- Coupling Reaction : The protected L-alanine is reacted with D-phenylalanine using a coupling agent such as dicyclohexylcarbodiimide (DCC).
- Deprotection : Under acidic conditions, the Boc group can be removed to yield the free amino acid for further functionalization or incorporation into larger peptide chains.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with various biological systems:
- Analgesic Properties : A study demonstrated that derivatives of D-phenylalanine exhibited significant analgesic effects in animal models when administered at specific dosages.
- Receptor Binding Studies : Research indicates that L-Alanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-d-phenylalanyl]- shows binding affinity to opioid receptors, suggesting its potential role in pain modulation.
- Metabolic Pathways : Investigations into metabolic pathways have shown that this compound can influence several enzymes involved in amino acid metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
